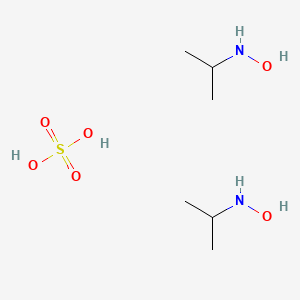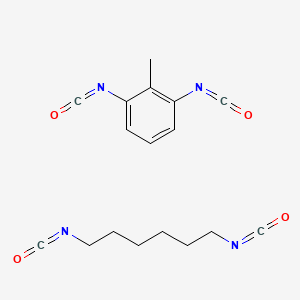
1,6-Diisocyanatohexane;1,3-diisocyanato-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diisocyanatohexane; 1,3-Diisocyanato-2-Methylbenzene is a chemical compound with significant industrial and scientific applications. This compound is a combination of two isocyanates: 1,6-diisocyanatohexane and 1,3-diisocyanato-2-methylbenzene. Isocyanates are highly reactive and versatile, making them valuable in various chemical processes.
Synthetic Routes and Reaction Conditions:
1,6-Diisocyanatohexane: This compound is typically synthesized through the phosgenation of hexamethylene diamine. The reaction involves treating hexamethylene diamine with phosgene (COCl₂) under controlled conditions to produce 1,6-diisocyanatohexane.
1,3-Diisocyanato-2-Methylbenzene: This compound, also known as 2,6-toluene diisocyanate (TDI), is produced by the nitration of toluene to form dinitrotoluene, followed by catalytic hydrogenation to produce 2,4-diaminotoluene. The diamine is then phosgenated to yield 1,3-diisocyanato-2-methylbenzene.
Industrial Production Methods: The industrial production of these isocyanates involves large-scale chemical reactors and stringent safety measures due to the highly reactive nature of isocyanates. The processes are optimized to maximize yield and minimize by-products.
Types of Reactions:
Polymerization: Both isocyanates readily react with polyols to form polyurethanes, which are used in foams, coatings, and adhesives.
Addition Reactions: Isocyanates can react with amines to form ureas, which are used in various applications, including agriculture and pharmaceuticals.
Substitution Reactions: Isocyanates can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Polyols: Used in the production of polyurethanes.
Amines: Used in the formation of ureas.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Polyurethanes: Used in flexible and rigid foams, coatings, and adhesives.
Ureas: Used in agriculture as herbicides and in pharmaceuticals.
Aplicaciones Científicas De Investigación
Chemistry: Isocyanates are used in the synthesis of various polymers and coatings.
Biology: Isocyanates are used in the study of protein interactions and enzyme inhibition.
Medicine: Isocyanates are used in the development of drug delivery systems and medical devices.
Industry: Isocyanates are used in the production of polyurethane products, which are essential in various industries, including automotive, construction, and textiles.
Mecanismo De Acción
The mechanism by which 1,6-Diisocyanatohexane; 1,3-Diisocyanato-2-Methylbenzene exerts its effects involves the reactivity of the isocyanate group. The isocyanate group reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages, respectively. These reactions are crucial in the formation of polyurethanes and other polymers.
Molecular Targets and Pathways Involved:
Polyurethane Formation: The isocyanate group reacts with polyols to form polyurethane chains.
Urea Formation: The isocyanate group reacts with amines to form urea linkages.
Comparación Con Compuestos Similares
Methylene Diphenyl Diisocyanate (MDI): Used in the production of rigid polyurethane foams.
Toluene Diisocyanate (TDI): Used in the production of flexible polyurethane foams.
Propiedades
Número CAS |
63368-95-6 |
|---|---|
Fórmula molecular |
C17H18N4O4 |
Peso molecular |
342.35 g/mol |
Nombre IUPAC |
1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene |
InChI |
InChI=1S/C9H6N2O2.C8H12N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;11-7-9-5-3-1-2-4-6-10-8-12/h2-4H,1H3;1-6H2 |
Clave InChI |
ZOJLMJDYCXVMRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N=C=O)N=C=O.C(CCCN=C=O)CCN=C=O |
Números CAS relacionados |
63368-95-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


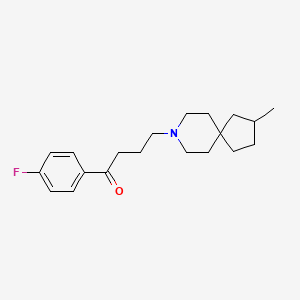
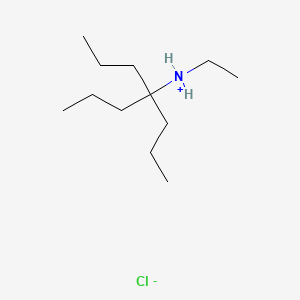
![7,15,23,31-Tetratert-butyl-33,34,35,36-tetramethoxy-3,11,19,27-tetrathiapentacyclo[27.3.1.15,9.113,17.121,25]hexatriaconta-1(32),5,7,9(36),13,15,17(35),21(34),22,24,29(33),30-dodecaene](/img/structure/B15346751.png)
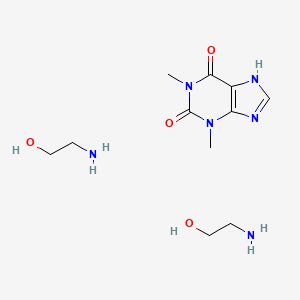
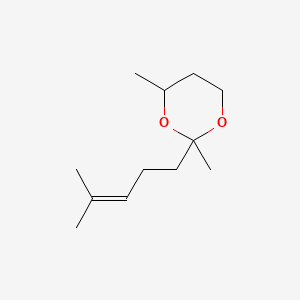
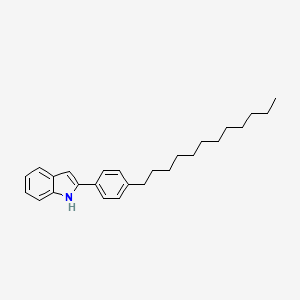
![3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxo-](/img/structure/B15346778.png)
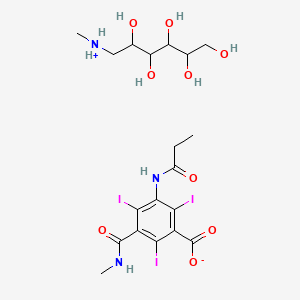
![7-Benzyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15346789.png)
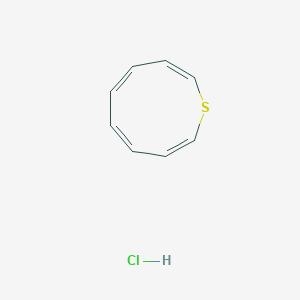
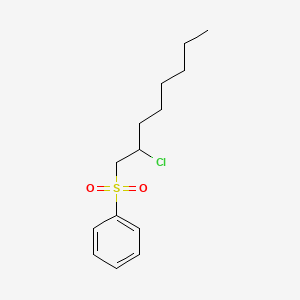

![4-[2-(4-Methoxyphenyl)ethyl]pyridine](/img/structure/B15346816.png)
